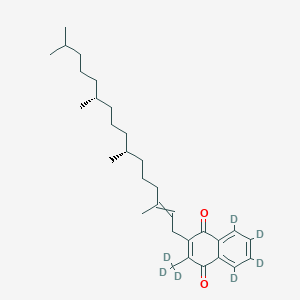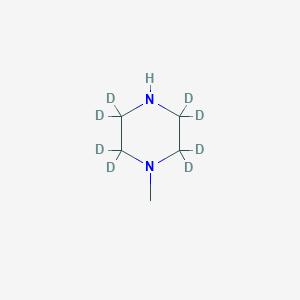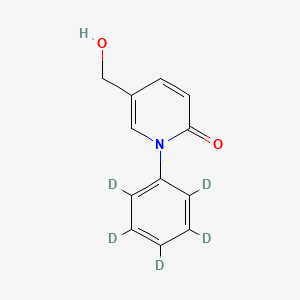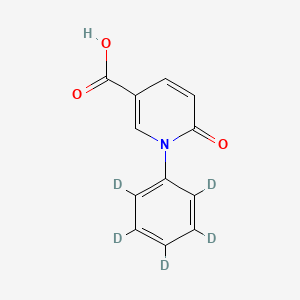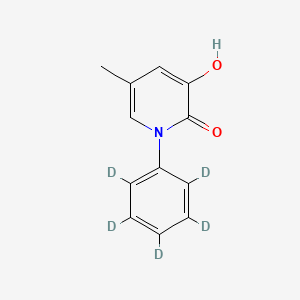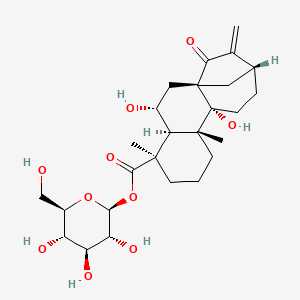
ent-6,9-Dihydroxy-15-oxokaur-16-en-19-oic acid beta-D-glucopyranosyl ester
Vue d'ensemble
Description
“ent-6,9-Dihydroxy-15-oxokaur-16-en-19-oic acid beta-D-glucopyranosyl ester” is a chemical compound that is a subclass of kaurane diterpenoid . It has a mass of 510.246497416 dalton and a chemical formula of C₂₆H₃₈O₁₀ . This compound is isolated from the herbs of Pteris semipinnata .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the canonical SMILES string:O=C (OC1OC (CO)C (O)C (O)C1O)C2 (C)CCCC3 (C)C2C (O)CC45C (=O)C (=C)C (CCC43O)C5 . The isomeric SMILES string is C=C1C (=O) [C@]23C [C@H]1CC [C@@]2 (O) [C@]1 (C)CCC [C@@] (C) (C (=O)O [C@@H]2O [C@H] (CO) [C@@H] (O) [C@H] (O) [C@H]2O) [C@H]1 [C@H] (O)C3 . Physical and Chemical Properties Analysis
The compound has a predicted boiling point of 707.4±60.0 °C and a predicted density of 1.45±0.1 g/cm3 .Applications De Recherche Scientifique
Propriétés anticancéreuses
Ce composé a été proposé comme ayant des propriétés anticancéreuses potentielles {svg_1}. On le trouve dans certaines fougères et ses espèces congénères {svg_2}. Bien que la teneur de ce composé dans ces fougères ne soit pas élevée, il a été suggéré qu'il pourrait être responsable de certaines de leurs propriétés médicinales {svg_3}.
Propriétés anti-inflammatoires
Le composé a également été suggéré comme ayant des propriétés anti-inflammatoires {svg_4}. Par exemple, la décoction (extrait à l'eau chaude) de plantes entières d'Adenostemma lavenia, qui contient ce composé, est utilisée comme remède populaire pour les troubles inflammatoires, tels que l'hépatite et la pneumonie {svg_5}.
Blanchiment de la peau
En plus de ses propriétés anticancéreuses et anti-inflammatoires potentielles, ce composé a été proposé comme ayant des effets de blanchiment de la peau {svg_6}. Cela suggère qu'il pourrait potentiellement être utilisé dans le développement de produits de soin de la peau {svg_7}.
Recherche biochimique
Le composé est un biochimique multifonctionnel, ce qui signifie qu'il peut être utilisé dans divers types de recherches biochimiques {svg_8}. Par exemple, il peut être utilisé pour étudier les processus biochimiques impliqués dans le cancer et l'inflammation {svg_9}.
Administration de médicaments
Dans une étude, le composé a été utilisé pour l'accumulation et l'administration de 5F dans les tumeurs du carcinome nasopharyngé CNE2 transplantées chez des souris nues {svg_10}. Cela suggère qu'il pourrait potentiellement être utilisé dans le développement de systèmes d'administration de médicaments {svg_11}.
Cristallographie
La structure cristalline de ce composé a été étudiée, ce qui peut fournir des informations précieuses pour les chercheurs dans des domaines tels que la chimie et la science des matériaux {svg_12}.
Analyse Biochimique
Biochemical Properties
ent-6,9-Dihydroxy-15-oxokaur-16-en-19-oic acid beta-D-glucopyranosyl ester: plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, including those involved in oxidative stress responses and apoptosis. The compound has been shown to inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates. This inhibition can lead to the modulation of signaling pathways that control cell growth and survival . Additionally, it interacts with proteins involved in the regulation of the cell cycle, thereby influencing cellular proliferation.
Cellular Effects
The effects of This compound on various cell types and cellular processes are profound. It has been observed to induce apoptosis in cancer cells by activating caspases, which are proteases that play essential roles in programmed cell death . Furthermore, the compound affects cell signaling pathways such as the MAPK/ERK pathway, which is crucial for cell division and differentiation. By modulating these pathways, the compound can alter gene expression and cellular metabolism, leading to reduced cell viability and proliferation in malignant cells.
Molecular Mechanism
At the molecular level, This compound exerts its effects through several mechanisms. It binds to specific receptors on the cell surface, initiating a cascade of intracellular events that lead to apoptosis . The compound also inhibits the activity of certain transcription factors, thereby reducing the expression of genes involved in cell survival and proliferation. Additionally, it can induce oxidative stress by generating reactive oxygen species (ROS), which further contributes to its cytotoxic effects on cancer cells.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of This compound have been studied over various time periods. The compound is relatively stable under standard laboratory conditions, but its activity can diminish over time due to degradation . Long-term studies have shown that prolonged exposure to the compound can lead to sustained inhibition of cell growth and induction of apoptosis in cancer cells. The exact temporal dynamics of its effects can vary depending on the experimental conditions and cell types used.
Dosage Effects in Animal Models
The effects of This compound vary with different dosages in animal models. At low doses, the compound has been shown to reduce tumor growth without causing significant toxicity . At higher doses, it can induce adverse effects such as hepatotoxicity and nephrotoxicity. These findings highlight the importance of optimizing the dosage to achieve a balance between therapeutic efficacy and safety.
Metabolic Pathways
This compound: is involved in several metabolic pathways. It is metabolized by liver enzymes, including cytochrome P450 oxidases, which facilitate its biotransformation into more water-soluble metabolites for excretion . The compound also affects metabolic flux by altering the levels of key metabolites involved in energy production and biosynthesis. These metabolic changes can contribute to its overall pharmacological effects.
Transport and Distribution
Within cells and tissues, This compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and localization . The compound tends to accumulate in specific tissues, such as the liver and kidneys, where it exerts its pharmacological effects. Its distribution can also be influenced by factors such as blood flow and tissue permeability.
Subcellular Localization
The subcellular localization of This compound is critical for its activity and function. The compound is primarily localized in the cytoplasm and mitochondria, where it interacts with various biomolecules . It can also be found in the nucleus, where it affects gene expression by modulating the activity of transcription factors. Post-translational modifications, such as phosphorylation, can influence its targeting to specific subcellular compartments.
Propriétés
IUPAC Name |
[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1S,3R,4S,5R,9R,10R,13R)-3,10-dihydroxy-5,9-dimethyl-14-methylidene-15-oxotetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H38O10/c1-12-13-5-8-26(34)24(3)7-4-6-23(2,19(24)14(28)10-25(26,9-13)20(12)32)22(33)36-21-18(31)17(30)16(29)15(11-27)35-21/h13-19,21,27-31,34H,1,4-11H2,2-3H3/t13-,14-,15-,16-,17+,18-,19-,21+,23-,24-,25-,26-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRUSGLWZCNYPPQ-OGJNIKTMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC2(C1C(CC34C2(CCC(C3)C(=C)C4=O)O)O)C)C(=O)OC5C(C(C(C(O5)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]1(CCC[C@@]2([C@@H]1[C@@H](C[C@]34[C@]2(CC[C@H](C3)C(=C)C4=O)O)O)C)C(=O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H38O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
510.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


